1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine
CAS No.: 2098088-12-9
Cat. No.: VC3161764
Molecular Formula: C9H18N4
Molecular Weight: 182.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2098088-12-9 |
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Molecular Formula | C9H18N4 |
Molecular Weight | 182.27 g/mol |
IUPAC Name | 2-(2-aminoethyl)-5-tert-butylpyrazol-3-amine |
Standard InChI | InChI=1S/C9H18N4/c1-9(2,3)7-6-8(11)13(12-7)5-4-10/h6H,4-5,10-11H2,1-3H3 |
Standard InChI Key | WFUWRZIDVZBYFW-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=NN(C(=C1)N)CCN |
Canonical SMILES | CC(C)(C)C1=NN(C(=C1)N)CCN |
Introduction
Chemical Structure and Properties
Molecular Structure
1-(2-Aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine features a pyrazole core with three key substituents. The presence of the tert-butyl group at the 3-position provides steric bulk and hydrophobicity, while the aminoethyl chain at the 1-position and the amine group at the 5-position contribute to its hydrogen bonding capabilities and potential for further functionalization. This structural arrangement gives the compound interesting chemical reactivity and biological potential.
The molecular formula for this compound is C9H18N4 , indicating the presence of 9 carbon atoms, 18 hydrogen atoms, and 4 nitrogen atoms. The nitrogen atoms are distributed between the pyrazole ring (2 nitrogen atoms) and the two amine functionalities (2 nitrogen atoms).
Physical Properties
While specific physical property data for 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine is limited in the available literature, insights can be drawn from related pyrazole derivatives. The compound likely exists as a solid at room temperature, consistent with similar structures in this class. The presence of multiple amino groups suggests it would demonstrate moderate to good water solubility, while the tert-butyl group contributes to solubility in organic solvents.
Property | Value/Description | Basis |
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Physical State | Likely solid at room temperature | Based on similar pyrazole derivatives |
Molecular Weight | 182.27 g/mol | Calculated from molecular formula C9H18N4 |
Solubility | Moderate water solubility; Good solubility in polar organic solvents | Based on functional groups present |
Appearance | Likely white to off-white crystalline powder | Common for similar compounds |
Chemical Properties
The chemical reactivity of 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine is influenced by its multiple nitrogen-containing functional groups. The primary amines (both the terminal aminoethyl group and the 5-position amine) can participate in various reactions including nucleophilic substitutions, acylations, and condensations. These reactive sites make the compound valuable as a potential building block in organic synthesis.
Synthesis and Preparation
Key Intermediates
Based on synthesis pathways for related compounds, several key intermediates might be involved in the preparation of 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine:
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A suitably functionalized β-keto ester containing the tert-butyl group
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A protected or functionalized hydrazine derivative
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Intermediate carbamates that undergo deprotection
The synthesis described for analogous compounds involves "a simple and straightforward three-step synthesis of 3-(2-aminoethyl)-1H-pyrazol-5-ols 6 from N-Boc-β-alanine 7 [that] was developed" . A similar approach, with appropriate modifications, could potentially be applied for the synthesis of the target compound.
Optimization Strategies
Optimizing the synthesis of 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine would likely involve considerations of:
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Reaction conditions: Temperature, solvent selection, and reaction time can significantly influence the yield and purity of pyrazole derivatives. For related compounds, reactions involving "a mixture of 8 (245 mg, 1 mmol), methanol (5 mL), and hydrazine derivative 9a–g (1 mmol) was stirred under reflux for 5 h" .
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Purification strategies: Column chromatography using appropriate solvent systems (such as "EtOH/EtOAc or EtOAc/hexanes" ) might be necessary for obtaining the pure compound.
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Protection/deprotection strategies: For the introduction of the aminoethyl group, protection of the amine functionality during certain synthetic steps might be necessary, followed by deprotection under appropriate conditions.
Applications and Research
Pharmaceutical Applications
Pyrazole derivatives similar to 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine have demonstrated significant potential in pharmaceutical research. These compounds are "explored for their potential as a therapeutic agent, particularly in the development of drugs targeting specific diseases due to their unique chemical structure" . The presence of both the tert-butyl group and multiple amine functionalities in the target compound could confer interesting pharmacological properties.
Many pyrazole derivatives have been investigated for various biological activities, including:
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Anti-inflammatory properties
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Antimicrobial activity
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Anticancer potential
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Central nervous system activities
The target compound's structural similarity to histamine analogues, as suggested by research on related compounds described as "a novel type of histamine analogues as interesting molecules for biological studies" , indicates potential applications in addressing histamine-related conditions.
Agricultural Use
Tert-butyl pyrazole derivatives have established applications in agricultural chemistry. They are recognized as "key intermediate[s] in the synthesis of novel agrochemicals, enhancing crop protection against pests and diseases" . The target compound, with its unique substitution pattern, might offer specific advantages in this domain.
Potential agricultural applications include:
Application Area | Potential Role | Structural Feature Contributing |
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Pesticides | Active ingredient or intermediate | Pyrazole core, tert-butyl group |
Fungicides | Structure-activity enhancement | Multiple nitrogen atoms for binding |
Plant Growth Regulators | Bioactive component | Aminoethyl chain for biological interactions |
Herbicides | Selectivity determinant | Balanced hydrophilic-lipophilic characteristics |
Material Science Applications
Pyrazole derivatives with structures similar to 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine have applications in material science. These compounds are "used in the formulation of advanced materials, contributing to the development of high-performance polymers and coatings with improved durability" .
The multiple amino functionalities in the target compound could serve as reactive sites for incorporation into polymeric structures or as coordination points in the development of metal-organic frameworks and other advanced materials.
Biochemical Research
In biochemical research, pyrazole derivatives serve as valuable tools for understanding biological processes. Similar compounds play "a role in biochemical assays, aiding researchers in understanding enzyme interactions and cellular processes, which is crucial for drug discovery" .
The structural features of 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine, particularly its resemblance to "histamine analogues" , suggest potential utility in studying histamine-related biological pathways and receptor interactions.
Tautomerism and Structural Characteristics
Tautomeric Forms
Like many pyrazole derivatives, 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine likely exhibits tautomerism. Related compounds have been studied for their tautomeric behavior, with research indicating that "in solution, the tautomer equilibrium was solvent-dependent" .
For analogous pyrazole derivatives, it has been observed that "in DMSO-d6, chemical shifts of 4-H (δ ~ 5.5 ppm) and 5-C (δ ~ 153 ppm) were in agreement with the 1H-pyrazol-5-ols" , while "in CDCl3, on the other hand, a singlet for the 4-CH2 group at ~3.5 ppm clearly indicated the 1H-pyrazol-5(4H)-ones" . Similar tautomeric behavior might be expected for the target compound, though the presence of the amine group at the 5-position rather than a hydroxyl group would result in different specific tautomeric forms.
Comparative Analysis
Related Pyrazole Derivatives
1-(2-Aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine shares structural similarities with several related compounds that have been more extensively studied:
Compound | Structural Relationship | Key Differences |
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3-tert-Butyl-1-(3-chlorophenyl)-1H-pyrazol-5-amine | Same core with tert-butyl at 3-position and amine at 5-position | Contains 3-chlorophenyl instead of aminoethyl at 1-position |
tert-Butyl 2-(5-hydroxy-1-methyl-1H-pyrazol-3-yl)ethylcarbamate | Similar positioning of tert-butyl group | Contains hydroxyl instead of amine at 5-position and different 1-position substituent |
3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Similar aminoethyl functionality | Different position of aminoethyl group and hydroxyl instead of amine |
These structural relationships provide valuable context for understanding the potential properties and applications of the target compound.
Structure-Activity Relationships
The biological and chemical activities of pyrazole derivatives are significantly influenced by their substitution patterns. For 1-(2-aminoethyl)-3-(tert-butyl)-1H-pyrazol-5-amine, several structure-activity considerations are noteworthy:
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The tert-butyl group at the 3-position contributes hydrophobicity and steric bulk, which can influence binding to biological targets and physicochemical properties.
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The aminoethyl group at the 1-position provides a flexible chain with a terminal amine, offering potential for hydrogen bonding and ionic interactions, as well as further functionalization.
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The amine at the 5-position presents an additional site for hydrogen bonding or chemical modification.
Comparison with related compounds suggests that these structural features could confer specific advantages in applications such as "agricultural chemistry," "pharmaceutical development," and "material science" , though the exact activity profile would require experimental verification.
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